molecular formula C15H14O3 B2720967 4-(1-Phenylethoxy)benzoic acid CAS No. 149609-89-2

4-(1-Phenylethoxy)benzoic acid

Cat. No. B2720967
CAS RN: 149609-89-2
M. Wt: 242.274
InChI Key: XOSZAPCYWBTAOA-UHFFFAOYSA-N
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Description

4-(1-Phenylethoxy)benzoic acid (4-PEBA) is an organic compound that belongs to the class of phenylalkyl esters. It is a colorless solid that is soluble in organic solvents. The compound has a molecular weight of 242.27 .


Molecular Structure Analysis

The molecular structure of 4-(1-Phenylethoxy)benzoic acid includes a total of 33 bonds . These comprise 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

4-(1-Phenylethoxy)benzoic acid is a colorless solid that is soluble in organic solvents. It has a molecular weight of 242.27 . The compound’s boiling point is predicted to be 394.2±17.0 °C, and it has a predicted density of 1.188±0.06 g/cm3 .

Scientific Research Applications

Corrosion Inhibition

Although not directly related to 4-(1-Phenylethoxy)benzoic acid, benzoic acid derivatives have been studied for their corrosion inhibition properties . The inhibition efficiency of benzoic acid and its derivatives towards enhancing the corrosion resistance of austenitic AISI 316 stainless steel has been evaluated .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

4-(1-phenylethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(12-5-3-2-4-6-12)18-14-9-7-13(8-10-14)15(16)17/h2-11H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSZAPCYWBTAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Phenylethoxy)benzoic acid

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